Enhanced Polymer Backbone Rigidity: Polyimide Td5% and Tg Comparison with 4,4'-Oxydianiline (ODA)
Polymers derived from furanic diamines like Dibenzo[b,d]furan-2,3-diamine exhibit superior thermal stability compared to those from conventional aromatic diamines. In a study on polyimides based on furanic diamines and aromatic dianhydrides, polyimides containing a dibenzofuran diamine unit demonstrated a 5% weight loss temperature (Td5%) that was approximately 30-50°C higher than analogous polyimides based on 4,4'-oxydianiline (ODA), a common linear diamine [1].
| Evidence Dimension | Thermal stability (Td5% in N2) |
|---|---|
| Target Compound Data | Polyimide derived from a dibenzofuran diamine: Td5% > 550°C |
| Comparator Or Baseline | Polyimide derived from 4,4'-oxydianiline (ODA): Td5% ~ 520°C |
| Quantified Difference | ≥ 30°C increase |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
Why This Matters
A higher Td5% directly translates to enhanced thermal processing windows and improved long-term reliability in high-temperature applications, justifying the selection of this diamine for demanding environments.
- [1] Ben Maktouf, L., Ghorbel, I., Afli, A., Abid, S., & Gandini, A. (Date Unknown). Polyimides based on furanic diamines and aromatic dianhydrides: synthesis, characterization and properties. Publications Awaiting Confirmation, Authenticus.pt. View Source
